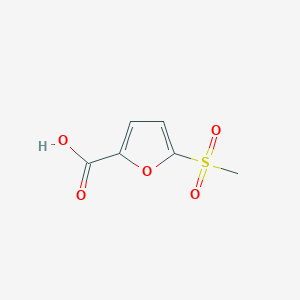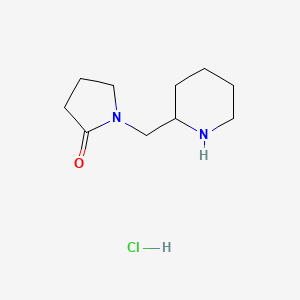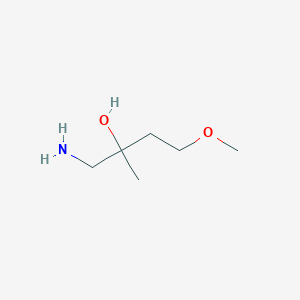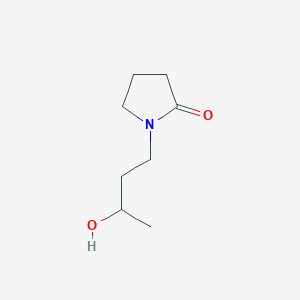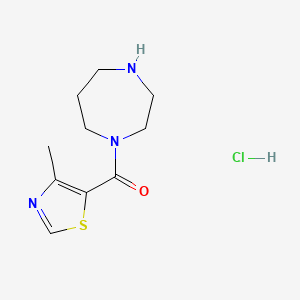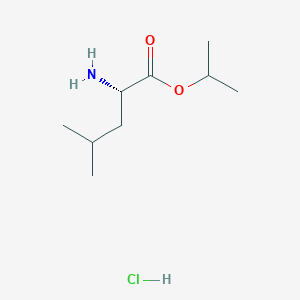
propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride
Overview
Description
Propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride is an organic compound widely recognized for its applications in various scientific fields. Its unique molecular structure allows it to participate in numerous chemical reactions, making it valuable in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride typically involves the esterification of 2-amino-4-methylpentanoic acid with propan-2-ol, followed by the formation of its hydrochloride salt through the addition of hydrochloric acid. The reaction is often catalyzed using an acid catalyst under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrially, the production involves similar synthetic routes but scaled up with more efficient catalysts and optimized reaction conditions to maximize yield. Continuous flow reactors and advanced separation techniques like crystallization or solvent extraction are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride undergoes various reactions, including:
Oxidation: The amine group can be oxidized to a nitrile or oxime.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Halogenation reactions can occur at the α-carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or sodium hypochlorite.
Reduction: Lithium aluminium hydride or sodium borohydride.
Substitution: Halogenation often involves reagents like thionyl chloride or bromine.
Major Products
The major products depend on the reaction type:
Oxidation: Nitriles or oximes.
Reduction: Alcohol derivatives.
Substitution: Halogenated amino esters.
Scientific Research Applications
This compound plays a significant role in various fields:
Chemistry: Used as a starting material for synthesizing more complex molecules.
Biology: Acts as a substrate in enzymatic reactions.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Used in the production of fine chemicals.
Mechanism of Action
The compound interacts with specific molecular targets, such as enzymes or receptors, by binding to their active sites. This binding can induce conformational changes, altering the activity of the target molecule, thereby influencing biological pathways and physiological responses.
Comparison with Similar Compounds
Propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride can be compared to:
Methyl (2S)-2-amino-4-methylpentanoate hydrochloride: Similar in structure but with different ester groups, impacting its reactivity.
Ethyl (2S)-2-amino-4-methylpentanoate hydrochloride: Another ester variant, offering different pharmacokinetic properties.
N-propyl (2S)-2-amino-4-methylpentanoate hydrochloride: Unique due to its longer alkyl chain, affecting its hydrophobicity and biological interactions.
Conclusion
This compound is a versatile compound with diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a subject of ongoing research and development.
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)5-8(10)9(11)12-7(3)4;/h6-8H,5,10H2,1-4H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTHEYZJHAEELX-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62621-18-5 | |
| Record name | (S)-isopropyl 2-amino-4-methylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)

![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)

